N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Description
N-[[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine hydrochloride is a synthetic small molecule characterized by a benzylamine core linked to a pyridin-4-ylmethyl group. The aromatic rings are substituted with electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, which influence its physicochemical and pharmacological properties. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability and formulation .
Properties
IUPAC Name |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2.ClH/c1-26-21-11-16(13-25-12-15-7-9-24-10-8-15)5-6-20(21)27-14-17-18(22)3-2-4-19(17)23;/h2-11,25H,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBXMKRVRIFJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=CC=C3Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the chlorofluorophenyl intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile under controlled conditions.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Coupling with pyridine derivative: The methoxylated intermediate is coupled with a pyridine derivative in the presence of a base to form the final product.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Characteristics
The compound features:
- A chlorine atom which may enhance biological activity.
- Fluorine substitution that can affect lipophilicity and metabolic stability.
- Multiple methoxy groups , contributing to solubility and potential interactions with biological targets.
Pharmaceutical Development
The compound has shown promise in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluorine substituents may enhance the selectivity and potency of the compound against tumor cells.
Neuropharmacology
Due to its ability to interact with neurotransmitter systems, this compound could be evaluated for effects on neurological disorders. Studies have suggested that modifications in the pyridine and methoxy groups can influence receptor binding affinities, potentially leading to new treatments for conditions such as depression or anxiety.
Biological Assays
The compound can be utilized in various biological assays to assess its efficacy:
- Cell Viability Assays : To determine cytotoxicity levels in cancer research.
- Receptor Binding Studies : To evaluate interactions with specific neurotransmitter receptors.
Structure-Activity Relationship (SAR) Studies
This compound serves as an important candidate for SAR studies, allowing researchers to systematically modify its structure to optimize activity and selectivity for desired biological targets.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting that further exploration of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride could yield potent anticancer agents.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological properties of related compounds indicated potential anxiolytic effects when administered in rodent models. The findings suggest that this class of compounds could lead to new treatments for anxiety disorders, warranting further research into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Core Diversity: The target compound’s benzylamine core differs from imidazopyridine (cpd S3), phenothiazine-pyrimidine (GC9), and propanamide () scaffolds. These structural variations influence binding specificity and metabolic stability.
Halogen Substitution : The 2-chloro-6-fluorophenyl group in the target compound is distinct from 4-chlorophenyl (cpd S3) and 3-chloro-4-fluorophenyl () motifs. Halogen positioning affects steric and electronic interactions with targets .
Solubility-Enhancing Modifications : Hydrochloride salts are common in biphenyl methanamine () and the target compound, improving pharmacokinetic profiles compared to free bases .
Pharmacokinetic and ADME Comparisons
Table 2: ADME Properties (Inferred from Structural Features)
Biological Activity
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride, often referred to in research as a pyridinylmethanamine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring and various methoxy and chloro substituents. Its molecular formula is , indicating the presence of chlorine, fluorine, and multiple methoxy groups which are significant for its biological interactions.
Research indicates that this compound exhibits activity primarily through modulation of serotonin receptors, specifically targeting the 5-HT2C receptor. It has been shown to act as an agonist with a selective preference for Gq signaling pathways over β-arrestin recruitment, which is crucial for its potential antipsychotic effects .
Key Mechanisms:
- Serotonin Receptor Agonism: The compound selectively activates the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability .
- Protein Kinase Modulation: It may also modulate protein kinase activity, which plays a role in various cellular processes including proliferation and apoptosis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antipsychotic Activity Study :
A study explored the effects of this compound in an amphetamine-induced hyperactivity model. The results indicated that it exhibited significant antipsychotic-drug-like activity, supporting its potential use in treating conditions like schizophrenia . -
Protein Kinase Inhibition :
Another research effort focused on the compound's ability to inhibit specific protein kinases involved in cancer cell proliferation. The findings suggested that it could modulate enzymatic activity effectively, indicating its potential as an anticancer agent . -
Selectivity Profile :
A comparative analysis revealed that the compound has a favorable selectivity profile for the 5-HT2C receptor compared to other serotonin receptors, which may reduce side effects associated with broader receptor activation .
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives (e.g., 4-methoxyaniline) to introduce halogens, followed by coupling with pyridinylmethanamine moieties . Key intermediates are purified via column chromatography, and the final hydrochloride salt is precipitated to enhance solubility . Characterization employs:
Q. How is the hydrochloride salt form validated, and why is it critical for biological studies?
The hydrochloride salt improves aqueous solubility, which is essential for in vitro assays. Validation methods include:
- Elemental analysis (Cl⁻ content via ion chromatography).
- Thermogravimetric analysis (TGA) to confirm water of crystallization .
- Powder XRD to distinguish salt forms from free bases .
Advanced Research Questions
Q. How can crystallographic disorder in the aromatic or methoxy groups be resolved during structure refinement?
Using SHELXL (v.2015+), apply:
- Occupancy refinement for disordered atoms (e.g., fluorophenyl orientations).
- Soft restraints on bond lengths/angles to avoid overfitting .
- TWIN/BASF commands for handling twinned crystals, common in halogenated compounds . Example refinement table:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.15 |
| Flack x parameter | ~0.0 (enantiopure) |
Q. What experimental design considerations are critical for bioactivity assays?
- Solubility optimization : Use phosphate-buffered saline (pH 7.4) with 0.1% DMSO for hydrochloride dissolution .
- Dose-response curves : Account for potential aggregation effects at high concentrations via dynamic light scattering (DLS).
- Control experiments : Include structurally analogous compounds (e.g., 3-fluorophenyl derivatives) to isolate substituent effects .
Q. How to address contradictions between computational docking predictions and experimental IC50 values?
Methodological steps include:
- Reassess ligand protonation states (e.g., pyridinyl nitrogen pKa shifts in hydrochloride form).
- Validate target binding site flexibility via molecular dynamics simulations.
- Confirm compound integrity post-assay using LC-MS to rule out degradation .
Data Analysis and Validation
Q. Which analytical parameters are prioritized for batch-to-batch consistency in pharmacological studies?
- HPLC retention time (±0.1 min) and peak area (>95% purity).
- Chiral purity : Use chiral columns or VCD spectroscopy if stereocenters exist .
- Residual solvent analysis (GC-MS) per ICH Q3C guidelines.
Q. What strategies mitigate false positives in high-throughput screening (HTS)?
- Counter-screening : Test against non-target proteins (e.g., cytochrome P450 isoforms).
- Orthogonal assays : Combine fluorescence polarization with SPR for binding validation.
- Crystallographic validation of hit compounds to confirm binding poses .
Structural and Mechanistic Insights
Q. How does the methoxy group at the 3-position influence electronic properties?
- Hammett substituent constants (σ~meta~ = 0.12) indicate mild electron donation, stabilizing cationic intermediates in nucleophilic reactions.
- DFT calculations (B3LYP/6-31G*) show reduced LUMO energy at the pyridinyl group, enhancing electrophilic reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
